molecular formula C10H15NS B8467925 3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

Cat. No.: B8467925
M. Wt: 181.30 g/mol
InChI Key: ZWAZAMZWGYPIHU-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methyl-1-penten-2-yl)thiophene is a useful research compound. Its molecular formula is C10H15NS and its molecular weight is 181.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-(4-methylpent-1-en-2-yl)thiophen-3-amine

InChI

InChI=1S/C10H15NS/c1-7(2)6-8(3)10-9(11)4-5-12-10/h4-5,7H,3,6,11H2,1-2H3

InChI Key

ZWAZAMZWGYPIHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)C1=C(C=CS1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(=CC(C)C)c1sccc1N
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CC(=CC(C)C)c1sccc1N
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Synthesis routes and methods II

Procedure details

95% Sulfuric acid (0.4 g, 3.9 mol) was added to a 0.5% 4-methyl-2-pentanone solution (30.0 g, 1.5 mmol) of 3-aminothiophene obtained by diluting a 4-methyl-2-pentanone solution of 3-aminothiophene, which was obtained in the same manner as in Example 14 using methyl-3-aminothiophene-2-carboxylate as a starting material at room temperature, and the resulting solution was stirred under nitrogen atmosphere at 60 degree centigrade for 6 hours. The reaction solution was cooled to room temperature, and then washed with a 10% aqueous sodium hydroxide solution, and separated. As a result of the analysis by the HPLC internal standard method of the obtained organic layer, 0.2 g was produced as a mixture of three compounds including 3-amino-2-{(E)-(4-methyl-2-penten-2-yl)}thiophene, 3-amino-2-{(Z)-(4-methyl-2-penten-2-yl)}thiophene and 3-amino-2-(4-methyl-1-penten-2-yl)thiophene (yield: 76%).
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Synthesis routes and methods III

Procedure details

Into a solution obtained by dissolving 3-aminothiophene (1.8 g, 18.1 mmol) in 4-methyl-2-pentanone (30.1 g), which was obtained in the same manner as in Example 14 using methyl 3-aminothiophene-2-carboxylate as a starting material was added concentrated hydrochloric acid (9.3 g, 90.5 mmol) at room temperature, and the resulting solution was stirred under nitrogen atmosphere at 60 degree centigrade for 5 hours. The reaction solution was cooled to room temperature, and then washed with a 10% aqueous sodium hydroxide solution, and separated. As a result of the analysis by the HPLC internal standard method of the obtained organic layer, 0.5 g was produced as a mixture of three compounds including 3-amino-2-{(E)-(4-methyl-2-penten-2-yl)}thiophene, 3-amino-2-{(Z)-(4-methyl-2-penten-2-yl)}thiophene and 3-amino-2-(4-methyl-1-penten-2-yl)thiophene (yield: 14%).
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9.3 g
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Synthesis routes and methods IV

Procedure details

Into a solution obtained by dissolving 3-aminothiophene (1.4 g, 14.5 mmol) in 4-methyl-2-pentanone (30.0 g), which was obtained in the same manner as in Example 14 using methyl 3-aminothiophene-2-carboxylate as a starting material was added anhydrous benzenesulfonic acid (4.7 g, 29.7 mmol) at room temperature, and the resulting solution was stirred under nitrogen atmosphere at 60 degree centigrade for 30 hours. The reaction solution was cooled to room temperature, and then washed with a 10% aqueous sodium hydroxide solution, and separated. As a result of the analysis by the HPLC internal standard method of the obtained organic layer, 2.1 g was produced as a mixture of three compounds including 3-amino-2-{(E)-(4-methyl-2-penten-2-yl)}thiophene, 3-amino-2-{(Z)-(4-methyl-2-penten-2-yl)}thiophene and 3-amino-2-(4-methyl-1-penten-2-yl)thiophene (yield: 80%).
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Synthesis routes and methods V

Procedure details

3-aminothiophenebenzene sulfonate (2.1 g, 7.7 mmol, purity: 91.6%) was added to 4-methyl-2-pentanone (121.2 g) and reacted at 60 degree centigrade for 8 hours. The reaction mixture in a suspended state at the beginning became a solution state after 6 hours. As a result of the analysis by the HPLC internal standard method of the reaction solution, 1.3 g was produced as a mixture of three compounds including 3-amino-2-{(E)-(4-methyl-2-penten-2-yl)}thiophene, 3-amino-2-{(Z)-(4-methyl-2-penten-2-yl)}thiophene and 3-amino-2-(4-methyl-1-penten-2-yl)thiophene was produced (yield: 96%).
[Compound]
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sulfonate
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2.1 g
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121.2 g
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